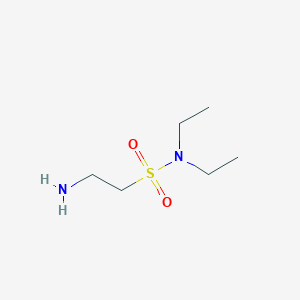

2-amino-N,N-diethylethane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

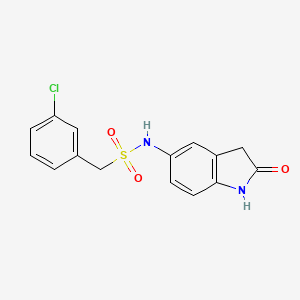

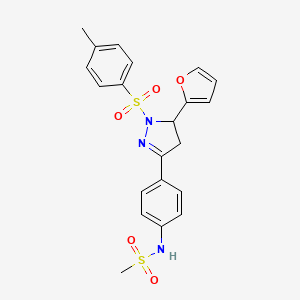

2-Amino-N,N-diethylethane-1-sulfonamide is a chemical compound with the molecular formula C6H16N2O2S . It has a molecular weight of 180.27 .

Molecular Structure Analysis

The molecular structure of this compound consists of a central sulfur atom, two doubly bonded oxygens, a nitrogen atom, and an aniline group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, amines in general are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions .Applications De Recherche Scientifique

Catalytic Applications and Synthesis

Copper-Catalyzed Reactions

A study demonstrates the use of copper(II) acetate in catalyzing a three-component reaction involving triethoxysilanes, sulfur dioxide, and hydrazines, leading to the formation of N-aminosulfonamides. This process highlights the compatibility of different silanes and diethoxydiarylsilanes under conditions facilitating sulfur dioxide insertion, showcasing an application in synthesizing sulfonamide derivatives (Wang, X., Xue, L., & Wang, Z., 2014).

Synthesis of 1,2,4-Thiadiazinane Dioxides

Another research introduces a method for preparing 1,2,4-thiadiazinane dioxides from β-aminoethane sulfonamides, involving dichloromethane, dibromomethane, and formaldehyde. This process utilizes a sequential Michael addition and a SuFEx reaction, highlighting the versatility of sulfonamides in synthesizing novel organic compounds (Khumalo et al., 2018).

Sulfonamide in Drug Metabolism Studies

Biocatalysis in Drug Metabolism

An interesting application outside of direct drug use is the use of biocatalysis to study drug metabolism. The preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis illustrates the role of sulfonamides in generating metabolites for structural characterization and clinical investigations. This approach offers insights into the metabolic pathways and potential interactions of sulfonamide-containing drugs (Zmijewski et al., 2006).

Functional Group Importance in Medicinal Chemistry

Sulfonamide as an Essential Functional Group

Despite being instructed to exclude direct drug-related information, it's noteworthy to mention the significance of the sulfonamide group in medicinal chemistry. It is an essential structural component in many drugs, acting as an isostere for carboxylic acid groups. This functionality is critical in the design of sulfonamide antibacterials and other therapeutic agents, demonstrating the broad utility of sulfonamides in drug development and their safe use despite historical concerns over sulfa allergies (Kalgutkar, Jones, & Sawant, 2010).

Propriétés

IUPAC Name |

2-amino-N,N-diethylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2S/c1-3-8(4-2)11(9,10)6-5-7/h3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXYZAAPAACSCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2979531.png)

![N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2979534.png)

![N-Methyl-N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2979537.png)

![[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2979540.png)

![4-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2979546.png)

![5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene](/img/structure/B2979547.png)